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Compound of Interest

Compound Name: Acetonitrile oxide

Cat. No.: B1215039 Get Quote

A deep dive into the nomenclature, properties, synthesis, and applications of the versatile 1,3-

dipole, acetonitrile oxide, a key intermediate in the synthesis of bioactive heterocyclic

compounds.

Abstract
Acetonitrile oxide (CH₃CNO) is a highly reactive 1,3-dipole that serves as a valuable

intermediate in organic synthesis, particularly in the construction of five-membered heterocyclic

rings such as isoxazoles and isoxazolines. These heterocycles are prominent scaffolds in a

wide array of pharmaceuticals and biologically active compounds. This technical guide provides

a thorough examination of acetonitrile oxide, covering its nomenclature and CAS registry

information, physicochemical properties, and detailed experimental protocols for its in situ

generation and subsequent 1,3-dipolar cycloaddition reactions. Furthermore, it explores the

significant role of acetonitrile oxide in drug discovery and development, highlighting the

therapeutic potential of the resulting isoxazole-containing compounds. Safety and handling

considerations for this unstable intermediate are also discussed to ensure its effective and safe

utilization in a laboratory setting.

Nomenclature and CAS Information
Acetonitrile oxide is systematically named acetonitrile N-oxide. It is registered under the CAS

Number 7063-95-8.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1215039?utm_src=pdf-interest
https://www.benchchem.com/product/b1215039?utm_src=pdf-body
https://www.benchchem.com/product/b1215039?utm_src=pdf-body
https://www.benchchem.com/product/b1215039?utm_src=pdf-body
https://www.benchchem.com/product/b1215039?utm_src=pdf-body
https://www.benchchem.com/product/b1215039?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Acetonitrile-oxide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synonyms:

Acetonitrile N-oxide[1]

Ethylidyneazane oxide

(Ethylidyneazaniumyl)oxidanide[1]

Methyl-C-nitroso-methane

Physicochemical and Spectroscopic Data
Due to its high reactivity and instability, isolating pure acetonitrile oxide is challenging.

Consequently, many of its physicochemical properties are reported from computational studies

or inferred from spectroscopic analysis of its transient existence in solution.
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Property Value Source

Molecular Formula C₂H₃NO PubChem[1]

Molecular Weight 57.05 g/mol PubChem[1]

Canonical SMILES CC#[N+][O-] PubChem[1]

InChI Key
PFCUZDIEKKTHCH-

UHFFFAOYSA-N
PubChem[1]

Computed XLogP3 -0.6 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 0 PubChem[1]

Exact Mass 57.021464 g/mol PubChem[1]

Monoisotopic Mass 57.021464 g/mol PubChem[1]

Topological Polar Surface Area 30.7 Å² PubChem[1]

Heavy Atom Count 4 PubChem[1]

Formal Charge 0 PubChem[1]

Complexity 54.9 PubChem[1]

Spectroscopic Data:

Infrared (IR) Spectroscopy: The characteristic absorption band for the nitrile oxide group (-

C≡N⁺-O⁻) is typically observed in the region of 2280-2310 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its transient nature, obtaining

standard ¹H and ¹³C NMR spectra of isolated acetonitrile oxide is not practical. Its formation

and consumption are typically monitored by observing the disappearance of precursor

signals and the appearance of cycloaddition product signals.
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Mass Spectrometry: The molecular ion peak [M]⁺ at m/z 57.0215 would be expected in the

mass spectrum.

Synthesis and In Situ Generation
Acetonitrile oxide is highly prone to dimerization and polymerization, making its isolation and

storage difficult. Therefore, it is almost exclusively generated in situ for immediate consumption

in subsequent reactions, most notably 1,3-dipolar cycloadditions. The most common and

practical methods for its generation involve the dehydration of primary nitroalkanes or the

dehydrohalogenation of hydroxamoyl halides.

General Reaction Pathway for In Situ Generation and
Cycloaddition
The overall process involves the formation of acetonitrile oxide from a suitable precursor,

which then reacts with a dipolarophile (an alkene or alkyne) to yield a five-membered

heterocyclic ring.

Precursor
(e.g., Acetaldoxime)

Acetonitrile Oxide
(CH₃CNO)

 In situ generation

Reagents
(e.g., NCS, Base) Cycloadduct

(Isoxazoline or Isoxazole)

 [3+2] Cycloaddition

Dipolarophile
(Alkene or Alkyne)

Click to download full resolution via product page

Caption: General workflow for the in situ generation of acetonitrile oxide and its subsequent

[3+2] cycloaddition.

Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazolines from Aldehydes
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This protocol describes a convenient one-pot, three-step procedure starting from an aldehyde.

The aldehyde is first converted to the corresponding aldoxime, which is then oxidized to

generate acetonitrile oxide in situ for the cycloaddition reaction with an alkene.

Reaction Scheme:

Step 1: Oxime Formation

Step 2: Nitrile Oxide Generation

Step 3: [3+2] Cycloaddition

R-CHO

R-CH=NOH

NH₂OH·HCl

R-CH=NOH

R-C≡N⁺-O⁻

NCS

R-C≡N⁺-O⁻

3,5-Disubstituted Isoxazoline

R'CH=CH₂

Click to download full resolution via product page

Caption: Reaction pathway for the one-pot synthesis of isoxazolines from aldehydes.

Materials:

Aldehyde (1.0 mmol)
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Hydroxylamine hydrochloride (1.5 mmol)

N-Chlorosuccinimide (NCS) (1.5 mmol)

Alkene (1.2 mmol)

Sodium hydroxide (0.5 mmol)

Dimethylformamide (DMF) (1 mL)

Procedure:

To a stirred solution of the aldehyde (1.0 mmol) in DMF (1 mL), add hydroxylamine

hydrochloride (1.5 mmol) and sodium hydroxide (0.5 mmol).

Stir the mixture at room temperature for 1 hour to form the aldoxime.

Add N-chlorosuccinimide (1.5 mmol) to the reaction mixture and continue stirring for 2-3

hours at room temperature. This will generate the hydroxamoyl chloride intermediate.

Add the alkene (1.2 mmol) and a base such as triethylamine (1.5 mmol) to the mixture. The

base facilitates the dehydrochlorination to form acetonitrile oxide, which is then trapped by

the alkene.

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with an organic

solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-

disubstituted isoxazoline.

Expected Yields: 60-95%, depending on the substrates used.
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Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles from Aldehydes and Alkynes

This protocol is similar to the one above but uses an alkyne as the dipolarophile to yield an

isoxazole.

Materials:

Aldehyde (2.0 mmol)

Hydroxylamine (2.0 mmol)

N-Chlorosuccinimide (NCS) (3.0 mmol)

Alkyne (2.0 mmol)

Sodium hydroxide (2.0 mmol)

Choline chloride/urea (1:2) deep eutectic solvent (1 mL)

Procedure:

To a stirred solution of the aldehyde (2.0 mmol) in the choline chloride/urea deep eutectic

solvent (1 mL), add hydroxylamine (2.0 mmol) and sodium hydroxide (2.0 mmol).

Stir the resulting mixture at 50 °C for 1 hour.

Add N-chlorosuccinimide (3.0 mmol) to the mixture and continue to stir at 50 °C for 3 hours.

Add the corresponding alkyne (2.0 mmol) and stir the mixture for an additional 4 hours at 50

°C.

After the reaction is complete (monitored by TLC), quench the reaction with water and

extract the product with ethyl acetate (3 x 5 mL).

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.
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Purify the residue by column chromatography on silica gel to obtain the 3,5-disubstituted

isoxazole.

Expected Yields: 70-90%.

Role in Drug Discovery and Development
Acetonitrile oxide itself is not a therapeutic agent due to its high reactivity. However, its

importance in drug discovery is immense as it provides a straightforward route to isoxazole and

isoxazoline derivatives, which are key pharmacophores in a multitude of clinically used drugs

and drug candidates.

The isoxazole ring is a bioisostere for various functional groups, and its incorporation into a

molecule can modulate its physicochemical properties, such as lipophilicity, metabolic stability,

and receptor binding affinity.

Examples of Biological Activities of Isoxazole Derivatives:

Anticancer: Isoxazole derivatives have been shown to exhibit anticancer activity through

various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and

aromatase, as well as inducing apoptosis.[2][3]

Anti-inflammatory: Certain isoxazole-containing compounds act as potent anti-inflammatory

agents, with some functioning as selective COX-2 inhibitors.

Antimicrobial: A broad spectrum of antibacterial and antifungal activities has been reported

for isoxazole derivatives.

Neuroprotective: Some isoxazole analogs have shown promise in the treatment of

neurodegenerative disorders.

The synthesis of these diverse bioactive molecules often relies on the 1,3-dipolar cycloaddition

of nitrile oxides, making acetonitrile oxide and its derivatives indispensable tools for medicinal

chemists.

Safety and Handling
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Given the unstable nature of acetonitrile oxide, and the use of potentially hazardous reagents

in its generation, strict safety precautions must be observed.

In Situ Generation: Always generate acetonitrile oxide in situ for immediate use. Do not

attempt to isolate and store it.

Precursor Stability: While acetonitrile oxide is unstable, its precursors (e.g., acetaldoxime)

are generally more stable but should still be handled with care.

Reagents: N-Chlorosuccinimide (NCS) is a corrosive and moisture-sensitive solid. Handle it

in a fume hood with appropriate personal protective equipment (PPE), including gloves and

safety glasses. Triethylamine is a flammable and corrosive liquid with a strong odor.

Reaction Conditions: The generation of acetonitrile oxide is often exothermic. Ensure

adequate cooling and temperature control, especially for larger-scale reactions.

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid

inhalation of volatile and potentially toxic compounds.

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local

regulations.

Conclusion
Acetonitrile oxide is a powerful and versatile reactive intermediate in organic synthesis. Its

ability to undergo [3+2] cycloaddition reactions provides a highly efficient and atom-economical

pathway to a wide range of isoxazole and isoxazoline heterocycles. The prevalence of these

ring systems in numerous pharmaceuticals underscores the critical role of acetonitrile oxide in

modern drug discovery and development. While its instability presents handling challenges, the

well-established protocols for its in situ generation allow for its safe and effective use in the

laboratory. A thorough understanding of its properties, synthetic methods, and safety

precautions, as outlined in this guide, is essential for researchers and scientists aiming to

leverage the synthetic potential of this valuable chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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